molecular formula C8H9ClN2 B1492107 (E)-4-(but-2-en-2-yl)-6-chloropyrimidine CAS No. 2089528-24-3

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine

Cat. No.: B1492107
CAS No.: 2089528-24-3
M. Wt: 168.62 g/mol
InChI Key: WUVVRZYRUQFRQR-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine is a chlorinated pyrimidine derivative designed for research and development applications, particularly in medicinal chemistry. As a building block, its core structure is a 6-chloropyrimidine, a scaffold recognized for its versatility in constructing molecules with biological activity . Pyrimidine derivatives are of substantial interest to researchers because they can form hydrogen bonds with various biomolecules, mimicking natural nucleobases . Specifically, substituted 4,6-diaminopyrimidines have been identified as capable of blocking the epidermal growth factor receptor (EGFR), making them promising candidates for research into lung cancer treatments . Furthermore, recent scientific literature has highlighted related O-(2,4-diaminopyrimidin-6-yl) compounds for their pronounced antiviral activity against DNA viruses, including Varicella-Zoster Virus, suggesting potential research applications for chloropyrimidine cores in developing broad-spectrum antiviral agents . The chlorination at the 6-position of the pyrimidine ring makes it a versatile synthetic intermediate. The chlorine atom can be readily displaced by nucleophiles, such as amines, in substitution reactions to create novel diamino derivatives, a reaction that can be enhanced using Pd(0) catalysis . The (E)-but-2-en-2-yl substituent at the 4-position introduces an alkene group, which can offer additional sites for chemical modification, for instance, via olefin cross-metathesis, to develop more complex molecular architectures . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVRZYRUQFRQR-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropyrimidine ring substituted with a butenyl group. The structural formula can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3

This compound belongs to the pyrimidine family, which is known for a broad spectrum of biological activities.

1. Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties. For instance, conjugates derived from 6-chloropyrimidine have shown moderate activity against influenza A virus, with inhibition percentages ranging from 29% to 50% in vitro assays . The specific activity of this compound against viral strains remains to be comprehensively studied, but its structural relatives suggest potential efficacy.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives demonstrated IC50 values in the micromolar range, indicating their potential as selective inhibitors .

CompoundIC50 (μM) AChEIC50 (μM) BuChE
2-amino derivatives3.5>100
6-chloro derivativesModestModest
This compoundTBDTBD

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that related compounds exhibit significant inhibition of COX-2 enzyme activity, which is pivotal in inflammation pathways. The effective doses for these compounds were reported to be comparable to established anti-inflammatory drugs such as indomethacin .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from related compounds suggest:

  • Substituents at the C4 position : The introduction of electron-donating groups enhances cholinesterase inhibition.
  • Halogen substitutions : Chlorine at the C6 position appears to improve selectivity towards AChE over BuChE.

Case Study 1: Antiviral Evaluation

In a study evaluating pyrimidine derivatives against various viral strains, several compounds exhibited promising antiviral activity against both acyclovir-sensitive and resistant strains. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral efficacy .

Case Study 2: Cholinesterase Inhibition

A detailed kinetic study on related compounds demonstrated that certain structural modifications resulted in mixed-type inhibition of AChE with Ki values around 6.33 μM . This suggests that this compound could potentially exhibit similar or improved inhibitory characteristics based on its structural analogs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare (E)-4-(but-2-en-2-yl)-6-chloropyrimidine with key analogs based on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of 6-Chloropyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Applications/Findings References
This compound (E)-but-2-en-2-yl Cl 182.63 (calculated) Hypothesized intermediate for bioactive molecule synthesis; E-configuration may enhance stereoselective interactions.
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4-Bromophenyl Cl 332.48 Key intermediate in sulfonamide and ether-linked derivatives for pharmaceutical candidates .
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine 4-Bromo-1H-pyrazol-1-yl Cl 259.49 Utilized in heterocyclic coupling reactions; bromo-pyrazole moiety enables cross-coupling diversification .
4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine 2-Bromo-3-pyridinyloxy Cl 300.56 Bromopyridine ether linkage suggests utility in kinase inhibitor scaffolds .
4-(1-Bromoethyl)-6-chloropyrimidine 1-Bromoethyl Cl 209.48 Alkyl halide functionality supports nucleophilic substitution for further derivatization .
2,4-Bis(aziridinyl)-6-chloropyrimidine Aziridinyl Cl 199.66 Demonstrated antitumor activity in rodent models; aziridine groups act as alkylating agents .

Preparation Methods

General Strategy for Chloropyrimidine Preparation

Chloropyrimidines such as 4,6-dichloropyrimidine and substituted derivatives are commonly synthesized by chlorination of hydroxypyrimidines or their tautomeric keto forms using phosphorus oxychloride (POCl₃). This reaction is typically catalyzed or assisted by amines or amine hydrochlorides to improve yield and selectivity.

  • Key Reaction:
    $$
    \text{Hydroxypyrimidine} + \text{POCl}_3 \rightarrow \text{Chloropyrimidine} + \text{By-products}
    $$

  • Typical Conditions:

    • Temperature: 90–110°C
    • Reaction Time: 4–8 hours
    • Stoichiometry: Hydroxypyrimidine to POCl₃ ratio approximately 3.5–5:1
  • Post-reaction Treatment:

    • Excess POCl₃ is removed by distillation.
    • Phosphorus by-products can be recycled back to POCl₃ using phosphorus pentachloride.
    • The crude chloropyrimidine is purified by crystallization, distillation, or chromatography.
  • Solvents and Additives:

    • Solvents are chosen for good solubility of chloropyrimidines and poor solubility of amine hydrochlorides.
    • Examples include esters (methyl acetate, ethyl acetate), paraffinic hydrocarbons (n-hexane, cyclohexane), aromatic hydrocarbons (xylenes), halogenated hydrocarbons, and ethers.
    • Amine additives improve chlorination efficiency and yield.

This process is well-documented in a 1995 patent describing chloropyrimidine preparation, emphasizing solvent choice and reaction workup to optimize yield and purity.

Specific Preparation of 2,4-Diamino-6-chloropyrimidine as a Model

A detailed, optimized method for preparing 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine illustrates the practical approach that can be adapted for related chloropyrimidines such as (E)-4-(but-2-en-2-yl)-6-chloropyrimidine.

Step Description Conditions & Notes
S1 Reaction of 2,4-diamino-6-hydroxypyrimidine with POCl₃ 90–110°C (optimal 105°C), 4–8 h (optimal 6 h), weight ratio hydroxypyrimidine:POCl₃ = 3.5–5:1
S2 Quenching with alcohol (e.g., ethanol) and addition of dispersing agent, heating, filtration 0–40°C for quenching; alcohol:POCl₃ molar ratio 3–5:1; dispersant volume ratio to phosphate ester 8–10:1
S3 Neutralization of hydrochloride salt with ammonia water, extraction with ethyl acetate, drying pH 6–7 neutralization, extraction at 70°C, final product purified by concentration and drying
  • Yields and Purity:

    • Yield: up to 82%
    • Purity: >99% by HPLC
    • Example: 12.6 g starting material yielded 11.8 g purified product.
  • Advantages:

    • Safer quenching by alcohol rather than water.
    • Efficient recovery of phosphate by-products.
    • Suitable for industrial scale-up due to reproducibility and cost-effectiveness.

This method highlights the importance of controlled temperature, stoichiometry, and solvent selection in chloropyrimidine synthesis.

Considerations for this compound Preparation

Although direct literature on this compound is scarce, the following considerations can be derived from related chloropyrimidine syntheses:

  • Starting Material: The (E)-4-(but-2-en-2-yl) substituent suggests that the precursor hydroxypyrimidine should bear this group or be introduced via a substitution reaction post-chlorination.

  • Chlorination Step: Similar to other chloropyrimidines, chlorination of the 4-substituted hydroxypyrimidine with POCl₃ under controlled heating is expected.

  • Solvent and Workup: Use of solvents such as ethyl acetate or ethers for quenching and purification, with removal of phosphorus by-products by aqueous workup or distillation.

  • Purification: Crystallization or chromatography to isolate the pure chloropyrimidine derivative.

  • Reaction Optimization: Temperature control (90–110°C), reaction time (4–8 h), and stoichiometric balance are critical to maximize yield and minimize side reactions.

Data Table Summarizing Key Parameters for Chloropyrimidine Preparation

Parameter Typical Range/Value Notes
Hydroxypyrimidine:POCl₃ ratio 3.5–5:1 Stoichiometric excess of POCl₃ to ensure complete chlorination
Reaction temperature 90–110°C Optimal ~105°C for efficient chlorination
Reaction time 4–8 hours Optimal ~6 hours
Quenching agent C1–C4 alcohols (ethanol preferred) Safer than water quenching, prevents side reactions
Quenching temperature 0–40°C Controlled addition to avoid exothermic hazards
Dispersing agent volume ratio 8–10:1 (dispersant:phosphate ester) Ensures good separation and filtration
Neutralization pH 6–7 Using ammonia water for safe neutralization
Purification methods Filtration, extraction, crystallization Final product purity >99% HPLC
Yield Up to 82% High yield suitable for industrial production

Summary of Research Findings and Industrial Implications

  • The chlorination of hydroxypyrimidines with phosphorus oxychloride is a well-established and efficient route to chloropyrimidines, including substituted derivatives.

  • The use of alcohol quenching and appropriate dispersing agents improves safety and product recovery.

  • Reaction parameters such as temperature, stoichiometry, and time must be optimized for each specific derivative to maximize yield and purity.

  • The phosphate by-products formed can be recovered and recycled, reducing waste and cost.

  • These methods are scalable and suitable for industrial synthesis, providing a reliable approach to preparing this compound with high purity and yield.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(but-2-en-2-yl)-6-chloropyrimidine?

Methodological Answer: The synthesis of this compound typically involves cross-coupling or nucleophilic substitution reactions. Key strategies include:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between 6-chloropyrimidine-4-boronic acid and (E)-but-2-en-2-yl halides. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yield and stereoselectivity .
  • Nucleophilic Substitution : React 4-bromo-6-chloropyrimidine with (E)-but-2-en-2-yl Grignard reagents under inert conditions. Control temperature (0–25°C) to minimize side reactions .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsAdvantages
Suzuki-Miyaura Coupling65–78Pd(PPh₃)₄, K₂CO₃, DMF, 80°CHigh stereoselectivity for (E)-isomer
Nucleophilic Substitution50–60Grignard reagent, THF, 0°CNo need for transition-metal catalysts

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry. The (E)-configuration of the butenyl group is identified by coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) between vinylic protons .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor (<5%) and thermal displacement parameters to validate the (E)-stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H^1H-NMR (400 MHz)δ 8.45 (s, 1H, pyrimidine-H), 6.25 (d, J=14HzJ = 14 \, \text{Hz}, 1H, CH=CH)
X-ray DiffractionC-Cl bond length: 1.73 Å; Dihedral angle: 175° (E-isomer)

Q. What are the key structural features influencing reactivity?

Methodological Answer:

  • Electrophilic Chlorine : The 6-chloro group activates the pyrimidine ring for nucleophilic substitution, enabling derivatization at C-4 or C-2 positions .
  • Conjugated Double Bond : The (E)-butenyl group stabilizes charge distribution via resonance, enhancing reactivity in Diels-Alder or cycloaddition reactions .
  • Planar Pyrimidine Ring : Facilitates π-π stacking in supramolecular assemblies or protein binding .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in bond angles >2° may indicate crystal packing effects .
  • NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs) to simulate spectra. Deviations >0.5 ppm suggest solvation effects or dynamic processes .
  • Case Study : A 2024 study found DFT overestimated the C-Cl bond length by 0.05 Å; this was attributed to basis set limitations and corrected using MP2 methods .

Q. What strategies improve stereochemical control during synthesis of the (E)-isomer?

Methodological Answer:

  • Catalyst Design : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor (E)-isomer formation via steric hindrance .
  • Thermodynamic Control : Prolonged heating (reflux, 12 h) promotes isomerization to the more stable (E)-form, confirmed by 1H^1H-NMR .
  • Additives : Silver salts (e.g., Ag₂O) suppress β-hydride elimination, reducing (Z)-isomer byproducts .

Q. How does the compound interact with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., DYRK1A) using fluorescence polarization. IC₅₀ values <1 μM suggest competitive binding at the ATP site .
  • Molecular Dynamics Simulations : Identify key interactions (e.g., hydrogen bonds with pyrimidine-N, hydrophobic contacts with butenyl group) .
  • Mutagenesis Studies : Replace residues (e.g., Lys89 in target protein) to validate binding specificity .

Q. What are the challenges in regioselectivity during functionalization?

Methodological Answer:

  • Competing Reactivity : The 4-position is more reactive than C-2 due to electron-withdrawing Cl. Use directing groups (e.g., -NH₂) to bias substitution .
  • Protection-Deprotection : Temporarily block C-4 with a Boc group to enable C-2 functionalization .
  • Case Study : A 2023 study achieved 90% C-4 selectivity in Suzuki couplings using 6-Cl as a directing group .

Q. How to model structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., Cl, butenyl) with IC₅₀. Hydrophobic parameters dominate activity .
  • Fragment-Based Design : Replace butenyl with isosteres (e.g., cyclopropyl) to assess steric tolerance .
  • Table 3: SAR Trends
ModificationBioactivity (IC₅₀, μM)Key Insight
6-Cl → 6-Br0.5 → 0.3Increased electrophilicity
(E)-butenyl → (Z)-butenyl0.5 → 5.0Stereochemistry critical

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-4-(but-2-en-2-yl)-6-chloropyrimidine
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(E)-4-(but-2-en-2-yl)-6-chloropyrimidine

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